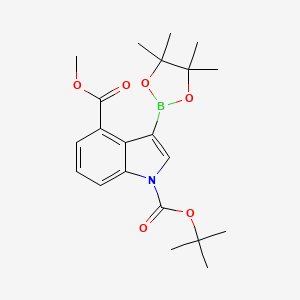

![molecular formula C5H2BrClN4 B1148851 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1334135-75-9](/img/structure/B1148851.png)

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine

Vue d'ensemble

Description

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine: is a heterocyclic compound with the molecular formula C5H2BrClN4 . The compound features a fused ring system consisting of a triazole and a pyrazine ring, with bromine and chlorine substituents at the 6 and 8 positions, respectively .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.

Mode of Action

Related compounds have been shown to inhibit c-met kinase , a key player in cellular growth and survival pathways. This suggests that 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine may interact with similar targets, leading to changes in cellular function.

Biochemical Pathways

, related compounds have been found to influence pathways involving pro-apoptotic proteins such as BAX and caspase-3 and -9. These pathways play crucial roles in regulating cell death and survival.

Result of Action

Related compounds have demonstrated anti-tumor activity , suggesting that this compound may have similar effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-3-chloropyrazine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolopyrazine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can participate in redox reactions, although specific examples are less common.

Cyclization: The triazolopyrazine core can be further modified through cyclization reactions with other heterocyclic precursors.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Cyclization: Cyclization reactions often require catalysts such as cesium carbonate in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazolopyrazine .

Applications De Recherche Scientifique

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.

Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Chemical Biology: It acts as a probe in chemical biology to investigate cellular pathways and molecular interactions.

Industrial Applications: The compound is explored for its potential use in developing new materials with specific electronic or optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-A]pyrazine: Similar structure with a methyl group at the 3 position.

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine: Lacks the bromine and chlorine substituents, resulting in different chemical properties.

Uniqueness

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Propriétés

IUPAC Name |

6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-3-1-11-2-8-10-5(11)4(7)9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJLYILYSDGQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C2=NN=CN21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729280 | |

| Record name | 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334135-75-9 | |

| Record name | 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1148770.png)

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)